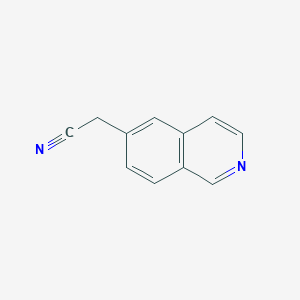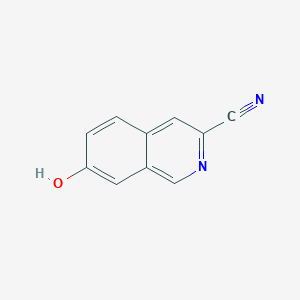
7-Hydroxyisoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of a hydroxyl group at the 7th position and a carbonitrile group at the 3rd position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aryldiazonium salts with alkenes in a nitrile solution, followed by oxidation to yield the desired product . Another approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyisoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted isoquinoline derivatives.
Applications De Recherche Scientifique
7-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position and the carbonitrile group at the 3rd position play crucial roles in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
3-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Isoquinoline: A parent compound with applications in the synthesis of alkaloids and other bioactive molecules.
Uniqueness: 7-Hydroxyisoquinoline-3-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H6N2O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
7-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-9-3-7-1-2-10(13)4-8(7)6-12-9/h1-4,6,13H |
Clé InChI |
KZXDYZDSIKYVBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


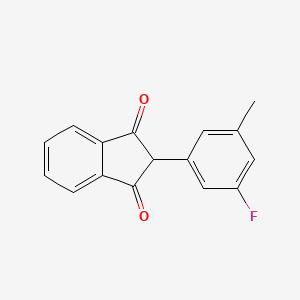
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
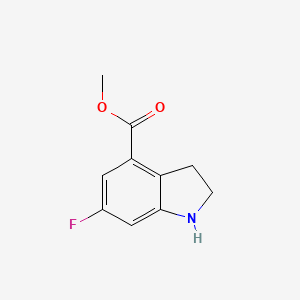
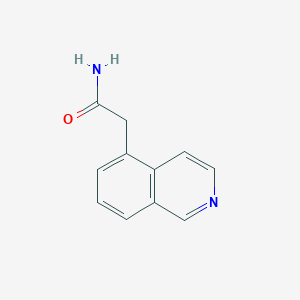
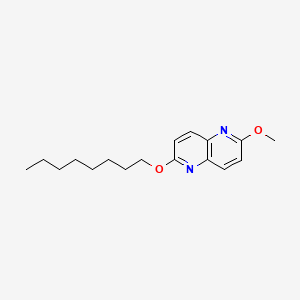
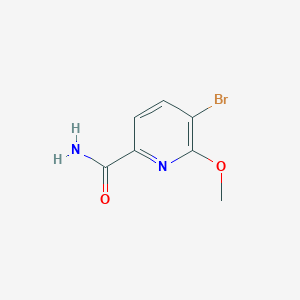
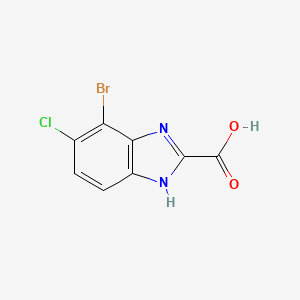
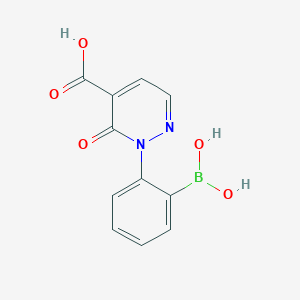
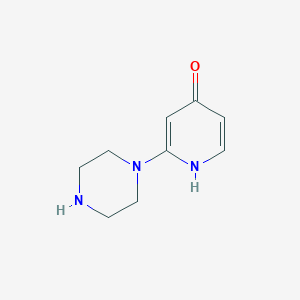
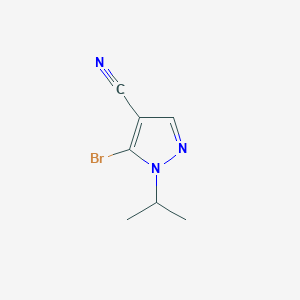
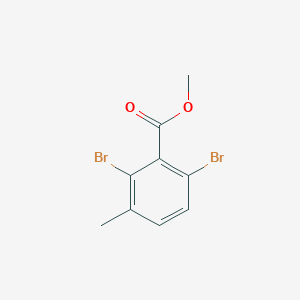
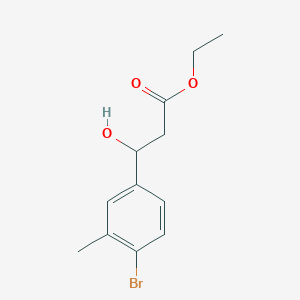
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
